molecular formula C17H24N4O2 B2503199 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine CAS No. 2034483-24-2

6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine

Cat. No.: B2503199
CAS No.: 2034483-24-2
M. Wt: 316.405
InChI Key: CYSNXNCLPRYNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of cyclohexene derivatives, such as 3-oxocyclohex-1-ene-1-carbonitrile, involves multiple steps including acylation, bromination, and cyanation. These processes emphasize the compound's versatility in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields of chemistry (J. Lujan-Montelongo & F. Fleming, 2014).

Chemical Reactions and Applications

The study of asymmetric syntheses of cyclohexanone derivatives via stereoselective conjugate addition showcases the potential of cyclohexene-based compounds in synthesizing chiral molecules. These methodologies are crucial for the development of compounds with specific optical activities, which are significant in the synthesis of biologically active molecules (A. Schultz & R. Harrington, 1991).

Novel Synthetic Pathways

Innovative synthetic routes to produce derivatives like 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione have been explored, demonstrating the compound's role in generating new molecules. Such research highlights the potential for creating complex structures that could have applications in materials science and drug discovery (Yuhki Mitsumoto & M. Nitta, 2004).

Potential Applications in Solar Energy

The development of iridium (III) complexes with cyclohexenone ligands for dye-sensitized solar cells (DSSC) illustrates the application of such compounds in renewable energy technologies. These complexes, by extending absorption to lower energy bands, offer promising avenues for improving the efficiency of solar cells, indicating a potential for cyclohexenone derivatives in energy conversion and storage technologies (Dongdong Wang et al., 2013).

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(2)15-8-9-16(19-18-15)23-14-10-11-21(12-14)17(22)13-6-4-3-5-7-13/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSNXNCLPRYNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.